molecular formula C10H16BNO3 B1386055 (2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid CAS No. 1313760-59-6

(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid

Cat. No.: B1386055
CAS No.: 1313760-59-6
M. Wt: 209.05 g/mol
InChI Key: WBQFAMKKWIRVOA-UHFFFAOYSA-N
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Description

(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylaminoethoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

The primary target of (2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway allows for the formation of carbon–carbon bonds under mild and functional group tolerant reaction conditions . The compound, being an organoboron reagent, plays a crucial role in this pathway .

Pharmacokinetics

It’s known that organoboron compounds, in general, are relatively stable and readily prepared . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of a wide array of diverse molecules . The compound’s action can lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and tolerant to various functional groups . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of other functional groups and the overall reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid typically involves the reaction of 2-(2-(dimethylamino)ethoxy)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.

    Reagents: Trimethyl borate and 2-(2-(dimethylamino)ethoxy)phenyl magnesium bromide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Borane derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of kinase inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the dimethylaminoethoxy group, making it less versatile in certain reactions.

    (2-(Dimethylamino)phenyl)boronic acid: Similar structure but without the ethoxy group, affecting its reactivity and applications.

Uniqueness

(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is unique due to the presence of both the dimethylamino and ethoxy groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its simpler counterparts.

Properties

IUPAC Name

[2-[2-(dimethylamino)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3/c1-12(2)7-8-15-10-6-4-3-5-9(10)11(13)14/h3-6,13-14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQFAMKKWIRVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCCN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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